molecular formula C19H15ClN2O2S B11105808 N-benzyl-4-chloro-N'-[(thiophen-2-ylcarbonyl)oxy]benzenecarboximidamide

N-benzyl-4-chloro-N'-[(thiophen-2-ylcarbonyl)oxy]benzenecarboximidamide

Cat. No.: B11105808
M. Wt: 370.9 g/mol
InChI Key: MEZXPBJXYRWVKU-UHFFFAOYSA-N
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Description

N-benzyl-4-chloro-N’-[(thiophen-2-ylcarbonyl)oxy]benzenecarboximidamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a chloro substituent, and a thiophen-2-ylcarbonyl group. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-chloro-N’-[(thiophen-2-ylcarbonyl)oxy]benzenecarboximidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzyl chloride with 4-chlorobenzamide in the presence of a base to form N-benzyl-4-chlorobenzamide. This intermediate is then reacted with thiophene-2-carbonyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-chloro-N’-[(thiophen-2-ylcarbonyl)oxy]benzenecarboximidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-4-chloro-N’-[(thiophen-2-ylcarbonyl)oxy]benzenecarboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-4-chloro-N’-[(thiophen-2-ylcarbonyl)oxy]benzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-chloro-N’-[(thiophen-2-ylcarbonyl)oxy]benzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C19H15ClN2O2S

Molecular Weight

370.9 g/mol

IUPAC Name

[[N-benzyl-C-(4-chlorophenyl)carbonimidoyl]amino] thiophene-2-carboxylate

InChI

InChI=1S/C19H15ClN2O2S/c20-16-10-8-15(9-11-16)18(21-13-14-5-2-1-3-6-14)22-24-19(23)17-7-4-12-25-17/h1-12H,13H2,(H,21,22)

InChI Key

MEZXPBJXYRWVKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=C(C2=CC=C(C=C2)Cl)NOC(=O)C3=CC=CS3

Origin of Product

United States

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